molecular formula C27H36ClN5O3 B8112652 Stainless steel powder, type 316

Stainless steel powder, type 316

Cat. No.: B8112652
M. Wt: 514.1 g/mol
InChI Key: HDSUFZKBUUJDGC-MMVKSQEVSA-N
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Description

Stainless steel powder, type 316 is an austenitic chromium-nickel steel with a low carbon content. This alloy is known for its excellent corrosion resistance and is essentially non-magnetic. It is widely used in various industries due to its good mechanical properties and ease of fabrication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stainless steel powder, type 316 is typically produced using Inert Gas Atomization (IGA). This process involves melting the alloy and then atomizing it into fine droplets using an inert gas, such as argon. The droplets solidify into spherical particles, which are then collected as powder. The IGA process ensures a low oxygen content and low impurity levels, resulting in a clean product with enhanced mechanical performance .

Industrial Production Methods: In industrial settings, this compound is produced using various methods, including:

Chemical Reactions Analysis

Types of Reactions: Stainless steel powder, type 316 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Stainless steel powder, type 316 has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism by which Stainless steel powder, type 316 exerts its effects is through the formation of a passive oxide layer on its surface. This layer, primarily composed of chromium oxide, acts as a barrier to prevent further oxidation and corrosion. The alloying elements, such as chromium and nickel, enhance the stability and durability of this oxide layer. Additionally, the low carbon content in 304L Stainless Steel minimizes carbide precipitation, which can otherwise lead to intergranular corrosion .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,6S,8S,8aS)-6-amino-6-benzyl-N-[(4-carbamimidoylphenyl)methyl]-1-ethyl-8-methoxy-5-oxo-1,2,3,7,8,8a-hexahydroindolizine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O3.ClH/c1-3-19-13-21(25(33)31-16-18-9-11-20(12-10-18)24(28)29)32-23(19)22(35-2)15-27(30,26(32)34)14-17-7-5-4-6-8-17;/h4-12,19,21-23H,3,13-16,30H2,1-2H3,(H3,28,29)(H,31,33);1H/t19-,21?,22+,23+,27+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSUFZKBUUJDGC-MMVKSQEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N2C1C(CC(C2=O)(CC3=CC=CC=C3)N)OC)C(=O)NCC4=CC=C(C=C4)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC(N2[C@@H]1[C@H](C[C@](C2=O)(CC3=CC=CC=C3)N)OC)C(=O)NCC4=CC=C(C=C4)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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